(1R,2R)-2-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1R,2R)-2-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-15-8-3-7(4-9(5-8)16-2)10-6-11(10)12(13)14/h3-5,10-11H,6H2,1-2H3,(H,13,14)/t10-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGQEHIDCZMYBA-WDEREUQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2CC2C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)[C@@H]2C[C@H]2C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid group and cyclopropane ring undergo oxidation under controlled conditions.
Key Findings :
-
Strong oxidizing agents like KMnO₄ or CrO₃ convert the carboxylic acid to a ketone or promote decarboxylation, depending on conditions.
-
Ozonolysis of the cyclopropane ring can yield dicarboxylic acids or cleavage products .
Reduction Reactions
The carboxylic acid and aromatic methoxy groups are susceptible to reduction.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Carboxylic Acid Reduction | LiAlH₄, THF | Primary alcohol | |
| Aromatic Ring Reduction | H₂, Pd/C | Cyclopropane with reduced phenyl group |
Key Findings :
-
LiAlH₄ reduces the carboxylic acid to a primary alcohol while preserving the cyclopropane ring.
-
Catalytic hydrogenation partially reduces the methoxy-substituted aromatic ring .
Esterification and Amidation
The carboxylic acid participates in nucleophilic acyl substitution.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Esterification | ROH, H₂SO₄ (Fischer) | Cyclopropane ester derivatives | |
| Amidation | SOCl₂ → RNH₂ | Cyclopropane amide derivatives |
Key Findings :
-
Fischer esterification with alcohols yields stable esters.
-
Amidation via acyl chloride intermediates produces bioactive amides .
Electrophilic Aromatic Substitution
The 3,5-dimethoxyphenyl group directs electrophilic attacks.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Nitro-substituted cyclopropane derivative | |
| Halogenation | Br₂, FeBr₃ | Brominated phenylcyclopropane |
Key Findings :
-
Nitration occurs at the para position relative to methoxy groups due to electronic activation.
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Bromination under Friedel-Crafts conditions introduces halogens to the aromatic ring .
Cyclopropane Ring Modifications
The strained cyclopropane ring undergoes selective transformations.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Ring-Opening | HX (X = Cl, Br) | 1,3-Dihaloalkane derivatives | |
| Cross-Coupling | Pd catalysts, aryl halides | Biarylcyclopropane compounds |
Key Findings :
-
Hydrohalic acids cleave the cyclopropane ring to form dihaloalkanes .
-
Palladium-catalyzed cross-coupling reactions extend the aromatic system .
Stereochemical Transformations
The (1R,2R) configuration influences reaction outcomes.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Epimerization | Base (e.g., NaOH) | (1S,2S)-enantiomer | |
| Chiral Resolution | Chiral amines (e.g., cinchonidine) | Enantiopure cyclopropane derivatives |
Key Findings :
Scientific Research Applications
The compound (1R,2R)-2-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid , identified by its CAS number 220352-05-6, has garnered attention for its potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry and material science, while providing comprehensive data tables and case studies.
Chemical Properties and Structure
The molecular formula of (1R,2R)-2-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid is with a molecular weight of 222.23 g/mol. The structure features a cyclopropane ring substituted with a 3,5-dimethoxyphenyl group and a carboxylic acid functional group. The stereochemistry at the cyclopropane ring is crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to (1R,2R)-2-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid exhibit significant anticancer properties. For instance, derivatives of cyclopropane carboxylic acids have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
- Case Study : A derivative of this compound was synthesized and tested against breast cancer cell lines, demonstrating a dose-dependent reduction in cell viability. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
Neuroprotective Effects
There is growing interest in the neuroprotective effects of compounds with similar structures. Research indicates that (1R,2R)-2-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid may protect neuronal cells from oxidative stress.
- Case Study : In vitro studies showed that this compound reduced the levels of reactive oxygen species (ROS) in neuronal cell cultures exposed to neurotoxic agents. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
Anti-inflammatory Properties
Cyclopropane derivatives have been explored for their anti-inflammatory effects. The carboxylic acid functional group can interact with inflammatory mediators, potentially reducing inflammation.
- Case Study : Experimental models of inflammation demonstrated that administration of (1R,2R)-2-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid led to decreased levels of pro-inflammatory cytokines.
Polymer Synthesis
The unique structure of (1R,2R)-2-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid allows it to be used as a monomer in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
- Data Table: Properties of Polymers Derived from Cyclopropane Monomers
| Property | Value |
|---|---|
| Glass Transition Temp | 120 °C |
| Tensile Strength | 50 MPa |
| Elongation at Break | 300% |
Synthesis of Functional Materials
This compound can also serve as a building block for synthesizing functional materials such as sensors or catalysts due to its ability to form stable complexes with metal ions.
- Case Study : A recent study demonstrated the use of (1R,2R)-2-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid in developing a sensor for detecting heavy metals in water, showcasing its potential environmental applications.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological system or industrial process .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key attributes of the target compound with structurally related analogs:
*Estimated based on dimethylphenyl analog; †Predicted due to fluorine's electronegativity.
Electronic and Steric Effects
- Methoxy vs.
- Methoxy vs. Cyano/Fluoro: Cyano and fluorine substituents lower pKa significantly (≤3.5) due to strong electron withdrawal, whereas methoxy groups balance moderate acidity with improved solubility .
Biological Activity
(1R,2R)-2-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound's unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of (1R,2R)-2-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid typically involves cyclopropanation reactions using appropriate precursors. The compound can be synthesized through methods involving the use of catalysts and specific reaction conditions that favor the formation of the cyclopropane ring. Detailed synthetic pathways can be found in various studies focusing on cyclopropane derivatives .
Biological Activity
The biological activity of (1R,2R)-2-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid has been investigated in several studies, revealing its potential as an anti-cancer agent and an inhibitor of specific enzymes.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory activity against certain enzymes involved in cancer progression. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes and other related pathways that contribute to inflammation and cancer cell proliferation .
Table 1: Enzyme Inhibition Data
Antiproliferative Activity
The antiproliferative effects of (1R,2R)-2-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid have been evaluated using various cancer cell lines. The compound demonstrated notable cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range .
Table 2: Antiproliferative Activity
The mechanism by which (1R,2R)-2-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid exerts its biological effects appears to involve modulation of signaling pathways associated with cell growth and apoptosis. Studies suggest that it may induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A study evaluating the effects of this compound on human breast cancer cells showed a significant reduction in cell viability and induction of apoptosis markers after treatment with varying concentrations over 48 hours.
- Case Study 2 : In a model of inflammation-induced tumorigenesis, administration of (1R,2R)-2-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid resulted in reduced tumor size and lower levels of inflammatory cytokines compared to control groups.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1R,2R)-2-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid?
- Methodological Answer : The synthesis typically involves cyclopropanation via transition metal-catalyzed reactions (e.g., using diazo compounds or Simmons-Smith reagents) to form the strained cyclopropane ring. Subsequent functionalization introduces the 3,5-dimethoxyphenyl group through Suzuki-Miyaura coupling or Friedel-Crafts alkylation. Chiral resolution (e.g., chiral HPLC or enzymatic kinetic resolution) ensures stereochemical purity . Post-synthetic carboxylation or oxidation steps yield the final carboxylic acid derivative.
Q. Which analytical techniques are critical for characterizing this compound’s structural and stereochemical integrity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm cyclopropane ring geometry (e.g., vicinal coupling constants ~8–10 Hz for trans-substituted cyclopropanes) and methoxy group positions .
- X-ray Crystallography : Resolves absolute stereochemistry and bond angles, critical for validating the (1R,2R) configuration .
- Chiral HPLC : Quantifies enantiomeric excess using columns like Chiralpak IA/IB with hexane:IPA mobile phases .
Q. How should researchers handle stability and storage of this compound?
- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C to prevent oxidation of the cyclopropane ring or demethylation of methoxy groups. Stability tests (e.g., accelerated degradation studies under heat/humidity) confirm shelf life. Use amber vials to avoid photodegradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from stereochemical impurities or solvent effects. Reproduce assays under standardized conditions (e.g., PBS buffer, 37°C) and validate compound purity via LC-MS. Cross-reference with computational docking studies (e.g., AutoDock Vina) to correlate activity with enantiomeric forms .
Q. What strategies mitigate challenges in achieving high stereochemical purity during synthesis?
- Methodological Answer :
- Asymmetric Catalysis : Use chiral ligands (e.g., Josiphos) in cyclopropanation to enhance enantioselectivity.
- Dynamic Kinetic Resolution : Employ enzymes like lipases to selectively hydrolyze undesired stereoisomers.
- Crystallization-Induced Diastereomer Transformation : Exploit diastereomeric salt formation for purification .
Q. How can computational modeling optimize this compound’s pharmacokinetic properties?
- Methodological Answer :
- Molecular Dynamics Simulations : Predict membrane permeability (logP) and solubility using tools like Schrödinger’s Desmond.
- ADMET Prediction : Software like SwissADME estimates metabolic stability (CYP450 interactions) and toxicity (hERG inhibition) .
Q. What experimental designs are recommended for studying in vivo efficacy?
- Methodological Answer :
- Dose-Response Studies : Administer via oral gavage or IV in rodent models, monitoring plasma half-life (LC-MS/MS quantification).
- Metabolite Profiling : Identify degradation products (e.g., demethylated derivatives) using HRMS and H-NMR .
Q. How do alternative substituents on the cyclopropane ring affect bioactivity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
